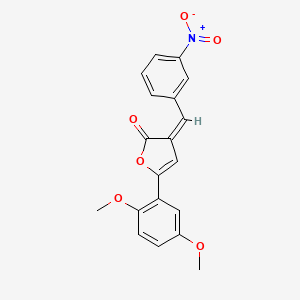

N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide

Overview

Description

N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide, also known as AOEB, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. AOEB is a derivative of benzamide, and its synthesis method involves several steps, including the reaction of benzylamine with 2-ethoxybenzoyl chloride, followed by the reaction of the resulting intermediate with glycine.

Mechanism of Action

The mechanism of action of N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide has also been shown to activate the Nrf2 pathway, which plays a key role in the antioxidant response.

Biochemical and physiological effects:

N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, which can help to protect the body against oxidative stress and inflammation. N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide has also been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide also has a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, there are also some limitations to the use of N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide in lab experiments. It can be difficult to determine the optimal dosage and concentration of N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide for a given experiment, and there may be some variability in the results obtained with different batches of N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide.

Future Directions

There are several future directions for research on N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide. One area of research could focus on the development of more efficient synthesis methods for N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide, which could help to reduce the cost and time required for its production. Another area of research could focus on the development of new applications for N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide, such as in the treatment of other diseases or in the development of new drugs. Finally, research could focus on further elucidating the mechanism of action of N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide, which could help to improve our understanding of its biological effects and potential applications.

Synthesis Methods

The synthesis of N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide involves the reaction of benzylamine with 2-ethoxybenzoyl chloride, followed by the reaction of the resulting intermediate with glycine. The final product is obtained after purification through recrystallization. This method has been widely used in the synthesis of N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide, and it has been found to be efficient and reliable.

Scientific Research Applications

N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name |

N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-24-17-11-7-6-10-16(17)19(23)21(13-12-18(20)22)14-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H2,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHMQSHSDDYTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(CCC(=O)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501182593 | |

| Record name | Benzamide, N-(3-amino-3-oxopropyl)-2-ethoxy-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide | |

CAS RN |

1071295-99-2 | |

| Record name | Benzamide, N-(3-amino-3-oxopropyl)-2-ethoxy-N-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071295-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-amino-3-oxopropyl)-2-ethoxy-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4974973.png)

![2-(4-chlorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4974987.png)

![N-({[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4974991.png)

![N-[(3-methyl-4-pyridinyl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4974999.png)

![6-(4-hydroxy-3-methoxyphenyl)-11-methyl-9-oxo-7,9-dihydro-6H-pyrido[2,1-d][1,5]benzothiazepine-8-carboxylic acid](/img/structure/B4975003.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)

![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)

![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)

![methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate](/img/structure/B4975042.png)

![3-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B4975054.png)